Ethanone, 2-hydroxy-1,2-diphenyl-, oxime, (1E,2S)-

Description

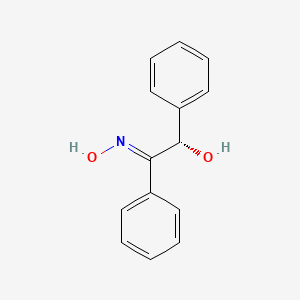

Chemical Identity: The compound "Ethanone, 2-hydroxy-1,2-diphenyl-, oxime, (1E,2S)-" (CAS 441-38-3) is a stereospecific oxime derivative of 2-hydroxy-1,2-diphenylethanone (benzoin). Its IUPAC name reflects the hydroxyl group at position 2, the diphenyl substitution, and the oxime functional group in the (1E,2S) configuration .

Synonyms: Common synonyms include α-Benzoin oxime, (1E,2S)-2-hydroxy-1,2-diphenylethanone oxime, and NSC 659 .

Properties

CAS No. |

118353-45-0 |

|---|---|

Molecular Formula |

C14H13NO2 |

Molecular Weight |

227.26 g/mol |

IUPAC Name |

(1S,2E)-2-hydroxyimino-1,2-diphenylethanol |

InChI |

InChI=1S/C14H13NO2/c16-14(12-9-5-2-6-10-12)13(15-17)11-7-3-1-4-8-11/h1-10,14,16-17H/b15-13+/t14-/m0/s1 |

InChI Key |

WAKHLWOJMHVUJC-MRPLLJTBSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](/C(=N/O)/C2=CC=CC=C2)O |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=NO)C2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Key Reaction Steps

- Starting Material : Benzoin or related diphenylethanone derivatives.

- Reagent : Hydroxylamine hydrochloride (NH2OH·HCl) is commonly used to introduce the oxime group.

- Catalysts and Solvents :

- Catalysts: Acidic or basic catalysts such as pyridine or sodium acetate are often employed to facilitate the reaction.

- Solvents: Ethanol or water-ethanol mixtures are preferred for dissolving reactants and maintaining reaction homogeneity.

Reaction Mechanism

- The carbonyl group in benzoin reacts with hydroxylamine to form an imine intermediate.

- Subsequent tautomerization yields the final oxime product with retention of stereochemistry at the hydroxyl-bearing carbon.

Specific Preparation Methods

Method 1: Hydroxylamine Reaction in Acidic Medium

- Procedure :

- Dissolve benzoin in ethanol.

- Add hydroxylamine hydrochloride and a small amount of acetic acid to the solution.

- Heat the mixture under reflux for several hours.

- Cool and isolate the product by filtration or recrystallization.

- Advantages :

- High yield and purity.

- Simple setup with readily available reagents.

Method 2: Base-Catalyzed Oximation

- Procedure :

- Dissolve benzoin in a water-ethanol mixture.

- Add hydroxylamine hydrochloride and sodium acetate as a base catalyst.

- Stir at room temperature or slightly elevated temperatures (50–60°C).

- Precipitate the product by cooling and adjust pH if necessary.

- Advantages :

- Milder conditions compared to acidic methods.

- Suitable for sensitive substrates.

Method 3: Solvent-Free Synthesis

- Procedure :

- Mix benzoin and hydroxylamine hydrochloride directly without solvent.

- Apply gentle heating (80–100°C) with constant stirring until the reaction is complete.

- Advantages :

- Environmentally friendly due to the absence of solvents.

- Reduced waste generation.

Optimization Parameters

To maximize yield and stereoselectivity for the (1E,2S)-isomer, several factors must be optimized:

| Parameter | Effect on Reaction Outcome |

|---|---|

| Temperature | Higher temperatures accelerate reaction but may lead to side products. |

| pH | Acidic conditions favor faster reaction rates; basic conditions improve selectivity. |

| Reaction Time | Prolonged reaction times ensure completion but may degrade sensitive compounds. |

| Reagent Stoichiometry | Excess hydroxylamine ensures complete conversion of carbonyl groups. |

Characterization of Product

The synthesized compound can be characterized using various analytical techniques:

Data Table: Comparative Yields from Different Methods

| Method | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| Acidic Medium | Acetic acid | Ethanol | ~85% |

| Base-Catalyzed Oximation | Sodium acetate | Water-Ethanol | ~90% |

| Solvent-Free Synthesis | None | None | ~75% |

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-hydroxy-1,2-diphenyl-, oxime, (1E,2S)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the oxime group to an amine group.

Substitution: The hydroxy group can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Formation of benzophenone derivatives.

Reduction: Formation of 2-hydroxy-1,2-diphenylethylamine.

Substitution: Formation of 2-alkoxy-1,2-diphenylethanone or 2-acetoxy-1,2-diphenylethanone.

Scientific Research Applications

Chemistry

Ethanone, 2-hydroxy-1,2-diphenyl-, oxime is utilized as a reagent in organic synthesis. It serves as a building block for more complex molecules and is employed as a ligand in coordination chemistry. The compound can participate in various chemical reactions:

- Oxidation : Converts to ketones or carboxylic acids.

- Reduction : Converts the oxime group to an amine group.

- Substitution : The hydroxy group can lead to the formation of ethers or esters.

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development. Studies have shown that it can influence metabolic pathways by modulating enzyme activities through coordination with metal ions.

Medicine

The medicinal properties of Ethanone, 2-hydroxy-1,2-diphenyl-, oxime are explored in the development of therapeutic agents. Notable applications include:

- Anticancer Activity : Certain derivatives exhibit significant cytotoxic effects against cancer cell lines, with IC50 values ranging from 8 to 21 µM against HeLa and K562 cells. The oxime moiety enhances anticancer activity by interacting with cellular targets involved in cell cycle regulation.

- Antimicrobial Properties : The compound has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. Some derivatives show minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin.

Industrial Applications

In the industrial sector, Ethanone, 2-hydroxy-1,2-diphenyl-, oxime is valuable for synthesizing various fine chemicals and intermediates. Its versatility allows it to be used in producing specialty chemicals and pharmaceuticals.

| Compound | Biological Activity | IC50/MIC Values | Notes |

|---|---|---|---|

| Ethanone, 2-hydroxy-1,2-diphenyl-, oxime | Anticancer | IC50 ~ 15 µM (HeLa) | Significant cytotoxicity observed |

| Similar Oxime Derivative A | Antibacterial | MIC ~ 0.19 µg/mL (S. aureus) | Higher activity than standard antibiotics |

| Similar Oxime Derivative B | Antifungal | MIC values vary | Promising for antifungal applications |

Study on Anticancer Activity

A study investigated the antiproliferative effects of various oxime derivatives on human cancer cell lines. Specific substitutions on the phenyl rings significantly enhanced anticancer activity, achieving over 90% growth inhibition in certain cell lines.

Antimicrobial Assessment

Another research effort evaluated the antimicrobial efficacy of oxime-containing compounds against several pathogens. Results indicated that structural modifications could lead to improved antibacterial potency against resistant strains.

Mechanism of Action

The mechanism of action of Ethanone, 2-hydroxy-1,2-diphenyl-, oxime, (1E,2S)- involves its interaction with specific molecular targets. The hydroxy and oxime groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

Table 1: Key Structural and Functional Comparisons

Stereochemical and Bioactivity Differences

Stereoisomerism :

The (1E,2S) configuration of the target compound dictates its spatial arrangement, influencing interactions with chiral receptors or enzymes. For example, the (1Z,2R) isomer may exhibit divergent binding affinities .- DNA Photocleavage: Ethanone oxime derivatives with electron-withdrawing groups (e.g., sulfonyl, halogen) show reduced DNA cleavage activity compared to simpler oximes, highlighting the hydroxyl group’s role in modulating reactivity .

Industrial and Pharmaceutical Relevance

Metal Complexation :

The target compound forms stable complexes with metals like antimony, useful in catalytic or material science applications .

Enzyme Inhibition: While 1,2-diphenylethanone oxime (CAS 952-06-7) inhibits monoamine oxidase, the hydroxyl group in the target compound may redirect its bioactivity toward other targets, though this requires further study .

Synthetic Challenges : Commercial availability issues (e.g., discontinued status of CAS 952-06-7 ) suggest synthetic or stability challenges, possibly due to the oxime group’s sensitivity to light or pH.

Biological Activity

Ethanone, 2-hydroxy-1,2-diphenyl-, oxime, (1E,2S)- is a chemical compound notable for its unique structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethanone, 2-hydroxy-1,2-diphenyl-, oxime has the molecular formula . Its structure features both hydroxy and oxime functional groups attached to a diphenyl ethanone backbone. This configuration allows the compound to engage in various biochemical interactions, particularly through hydrogen bonding and coordination with metal ions, which are crucial for enzyme activities .

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and coordinate with metal ions. These interactions can influence several biochemical pathways:

- Enzyme Inhibition : The compound may act as an inhibitor or modulator of enzymes involved in metabolic processes. Its oxime group is particularly significant in this context, as it can interact with various enzyme active sites .

- Metal Ion Coordination : The hydroxy and oxime groups facilitate coordination with metal ions essential for enzyme function, potentially altering enzyme kinetics and pathways.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of oxime derivatives. For instance:

- Cytotoxicity Studies : Compounds similar to Ethanone, 2-hydroxy-1,2-diphenyl-, oxime have demonstrated significant cytotoxic effects against various cancer cell lines. For example, certain derivatives exhibited IC50 values ranging from 8 to 21 µM against cancer cells like HeLa and K562 .

- Mechanisms of Action : The presence of the oxime moiety has been linked to enhanced anticancer activity by potentiating interactions with cellular targets involved in cell cycle regulation and apoptosis .

Antimicrobial Activity

The compound has shown promise in antimicrobial applications:

- Antibacterial Effects : Derivatives of Ethanone with oxime functionalities have been reported to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, some compounds demonstrated minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin .

- Fungal Activity : The oxime structure also contributes to antifungal properties, making it a candidate for further exploration in antimicrobial drug development .

Case Studies

- Study on Anticancer Activity : A study investigated the antiproliferative effects of various oxime derivatives on human cancer cell lines. It was found that certain substitutions on the phenyl rings significantly enhanced anticancer activity, with some compounds achieving over 90% growth inhibition in specific cell lines .

- Antimicrobial Assessment : Another research effort evaluated the antimicrobial efficacy of oxime-containing compounds against several pathogens. The results indicated that specific structural modifications could lead to improved antibacterial potency, especially against resistant strains .

Comparative Analysis

| Compound | Biological Activity | IC50/ MIC Values | Notes |

|---|---|---|---|

| Ethanone, 2-hydroxy-1,2-diphenyl-, oxime | Anticancer | IC50 ~ 15 µM (HeLa) | Significant cytotoxicity observed |

| Similar Oxime Derivative A | Antibacterial | MIC ~ 0.19 µg/mL (S. aureus) | Higher activity than standard antibiotics |

| Similar Oxime Derivative B | Antifungal | MIC values vary | Promising for antifungal applications |

Q & A

Q. What synthetic methodologies are employed to prepare (1E,2S)-2-hydroxy-1,2-diphenylethanone oxime, and how is stereochemical purity ensured?

The synthesis typically begins with the (S)-benzoin precursor (2-hydroxy-1,2-diphenylethanone), followed by oxime formation using hydroxylamine under controlled pH and temperature. Chiral resolution via diastereomeric salt formation or enantioselective chromatography (e.g., chiral HPLC) ensures stereochemical purity. Key purification steps include recrystallization from ethanol/water mixtures and spectroscopic validation (e.g., comparing specific rotation with literature values for (S)-benzoin derivatives) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing the stereochemistry of this oxime?

- NMR : H and C NMR identify the oxime (=N-OH) proton (δ 9–11 ppm) and confirm substituent positions. NOESY correlations resolve spatial arrangements of phenyl groups and the oxime geometry.

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, confirming the (1E,2S) configuration by analyzing bond angles and torsion parameters .

- Polarimetry : Specific optical rotation distinguishes enantiomers, validated against (R)- and (S)-benzoin references .

Q. How are common synthetic byproducts identified and mitigated during oxime formation?

Byproducts like unreacted benzoin or Z-isomer oxime are monitored via TLC (silica gel, ethyl acetate/hexane) and HPLC (C18 column, UV detection). Column chromatography (silica gel) or preparative HPLC removes impurities. Kinetic control (low-temperature reaction) favors the thermodynamically stable (1E) oxime configuration .

Advanced Research Questions

Q. How does the (1E) oxime configuration influence metal-chelation properties, particularly with copper ions?

The (1E) configuration positions the oxime oxygen and nitrogen in a cisoidal arrangement, enabling bidentate coordination to Cu(II). This forms stable 1:2 (metal:ligand) complexes, characterized by UV-Vis spectroscopy (λ~450 nm for Cu-oxime complexes) and cyclic voltammetry. Computational studies (DFT) reveal enhanced stability due to planar geometry and resonance stabilization .

Q. What challenges arise in enantiomeric resolution of benzoin oxime derivatives, and what advanced separation methods are effective?

Racemization during synthesis and storage complicates resolution. Effective methods include:

- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases.

- Kinetic resolution : Enzymatic catalysis (e.g., lipases) selectively modifies one enantiomer.

- Crystallization-induced asymmetric transformation : Chiral additives template crystallization of the desired (2S) enantiomer .

Q. How can computational modeling predict solvent effects on the stability and reactivity of (1E,2S)-configured oximes?

Density Functional Theory (DFT) calculates solvation free energies to predict stability trends (e.g., polar aprotic solvents like DMSO stabilize oxime tautomers). Molecular dynamics (MD) simulations model solvent interactions, revealing hydrogen-bonding networks that influence tautomerization rates. These insights guide solvent selection for synthesis and catalytic applications .

Q. What role does SHELX software play in crystallographic analysis of this compound?

SHELXTL/SHELXL processes diffraction data to solve phase problems via direct methods (SHELXS) and refines structures using least-squares minimization. Key outputs include:

Q. How is this oxime utilized in asymmetric catalysis, particularly in C–C bond-forming reactions?

The oxime’s chiral center and Lewis basicity enable its use as a ligand in Cu-catalyzed asymmetric Henry reactions, achieving enantiomeric excess (ee) >90%. Mechanistic studies (e.g., ESI-MS) identify catalytically active Cu-oxime intermediates. Steric effects from phenyl groups dictate facial selectivity in substrate binding .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.